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4-Ethyl-2,5-dimethyloxazole

Flavor chemistry Sensory analysis Aroma compounds

4-Ethyl-2,5-dimethyloxazole (synonym: 2,5-Dimethyl-4-ethyloxazole) is a 2,4,5-trisubstituted oxazole heterocycle with molecular formula C₇H₁₁NO and molecular weight 125.17 g/mol. It is classified as a flavoring agent under FEMA No.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 30408-61-8
Cat. No. B1619207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2,5-dimethyloxazole
CAS30408-61-8
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCCC1=C(OC(=N1)C)C
InChIInChI=1S/C7H11NO/c1-4-7-5(2)9-6(3)8-7/h4H2,1-3H3
InChIKeyYZZBROGKUWYQOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2,5-dimethyloxazole (CAS 30408-61-8): Procurement-Grade Overview of a 2,4,5-Trisubstituted Oxazole Flavor Compound


4-Ethyl-2,5-dimethyloxazole (synonym: 2,5-Dimethyl-4-ethyloxazole) is a 2,4,5-trisubstituted oxazole heterocycle with molecular formula C₇H₁₁NO and molecular weight 125.17 g/mol [1]. It is classified as a flavoring agent under FEMA No. 4395 and JECFA No. 1554, with an ADI of 'Acceptable (Conditional)' at current intake levels [2]. The compound presents as a yellowish liquid with a burnt roasted aroma and a green ethereal hazelnut taste; it has been detected in Arabica and Robusta coffee, potato, French fries, and yeast extract [3].

Why Generic Substitution of 4-Ethyl-2,5-dimethyloxazole with Other Alkyloxazoles Fails: Sensory and Physicochemical Non-Interchangeability


Alkyloxazoles with identical molecular formulae but different substitution patterns (positional isomers) or differing numbers of alkyl substituents exhibit distinct and non-interchangeable sensory profiles, physicochemical properties, and regulatory statuses [1]. A procurement decision that treats 4-ethyl-2,5-dimethyloxazole as merely 'an alkyloxazole' or 'a roasted note compound' risks delivering an unintended flavor signature—green creamy vegetable instead of burnt roasted hazelnut—or encountering incompatible processing parameters such as a 17 °C lower flash point that alters handling and safety requirements [2]. The quantitative evidence in Section 3 demonstrates precisely where and why this compound must be specified by exact CAS number rather than by generic class name.

4-Ethyl-2,5-dimethyloxazole: Quantified Differentiation Evidence Against Closest Alkyloxazole Analogs


Odor Profile: Burnt Roasted vs. Nutty/Cocoa — Differentiation from 2,4,5-Trimethyloxazole

4-Ethyl-2,5-dimethyloxazole (FEMA 4395) delivers a burnt roasted odor with green ethereal hazelnut flavor notes, as described at 0.10% in propylene glycol [1]. In contrast, the most commonly available in-class alternative, 2,4,5-trimethyloxazole (FEMA 4394, CAS 20662-84-4), is characterized by nutty, nut skin, roasted wasabi, shellfish, mustard, and vegetable odor notes, with a boiled beef, sweet, green odor profile at higher purity . These odor descriptors represent fundamentally different organoleptic categories (roasted-burnt-hazelnut vs. nutty-savory-meaty) that are not interchangeable in flavor formulations.

Flavor chemistry Sensory analysis Aroma compounds

Positional Isomerism: 4-Ethyl vs. 2-Ethyl Substitution Flips Flavor from Burnt Hazelnut to Green Vegetable

4-Ethyl-2,5-dimethyloxazole and 2-ethyl-4,5-dimethyloxazole (CAS 53833-30-0, FEMA 3672) are positional isomers sharing the identical molecular formula C₇H₁₁NO and molecular weight 125.17 g/mol [1][2]. Despite this structural similarity, moving the ethyl substituent from C4 (target) to C2 (comparator) produces a radically different sensory profile: the target exhibits burnt roasted aroma with green ethereal hazelnut taste, while the positional isomer presents green creamy vegetable earthy odor [3]. This demonstrates that position-specific substitution on the oxazole ring is a critical determinant of flavor character, not merely the presence of an ethyl group.

Positional isomerism Structure-odor relationships Flavor formulation

Boiling Point and Flash Point Differentiation: Processing Safety and Formulation Compatibility

4-Ethyl-2,5-dimethyloxazole exhibits a boiling point of 150 °C and a flash point of 55 °C (131 °F) . Its closest in-class analog, 2,4,5-trimethyloxazole (CAS 20662-84-4), has a significantly lower boiling point of 133–134 °C and a notably lower flash point of 33 °C (91 °F) . The 22 °F (12 °C) higher flash point of the target compound provides a wider thermal processing safety margin for heated flavor applications, while the 16–17 °C higher boiling point affects volatilization behavior and aroma release kinetics during thermal food processing.

Physicochemical properties Process safety Thermal stability

Water Solubility and logP Differentiation: Formulation Behavior in Aqueous vs. Lipid Systems

4-Ethyl-2,5-dimethyloxazole has an estimated water solubility of 949.3 mg/L at 25 °C and a logP (o/w) of 1.715 [1]. For comparison, 2,4,5-trimethyloxazole has a reported water solubility of approximately 2,801 mg/L and a logP of 1.09 [2], while the positional isomer 2-ethyl-4,5-dimethyloxazole shares the same estimated water solubility of 949.3 mg/L but has a slightly lower vapor pressure (2.359 mmHg vs. 3.106 mmHg at 25 °C) [3]. The ~3-fold lower water solubility of the target compared to trimethyloxazole, combined with a higher logP, indicates greater partitioning into lipid phases, which affects flavor release and perception in fat-containing food matrices.

Formulation science Partition coefficient Solubility

Taste Threshold Value: 5.00 ppm Enables Low-Dose Efficacy in Finished Products

4-Ethyl-2,5-dimethyloxazole has a reported taste threshold of 5.00 ppm . This threshold value provides a quantitative benchmark for minimum effective concentration in finished food products. By comparison, the positional isomer 2-ethyl-4,5-dimethyloxazole (FEMA 3672) is recommended at normal use levels of 0.05–1 ppm in finished consumer products for baked goods, soup, gravy, and coffee flavors [1], suggesting that the 4-ethyl isomer may require a higher absolute dose to achieve sensory impact, or alternatively that its burnt roasted hazelnut character remains detectable and pleasurable at higher concentrations without becoming overwhelming—a property potentially advantageous for robust roasted flavor applications.

Sensory threshold Flavor potency Use-level optimization

4-Ethyl-2,5-dimethyloxazole: Evidence-Based Application Scenarios for Flavor, Fragrance, and Analytical Procurement


Roasted Coffee and Cocoa Flavor Formulations Requiring Authentic Burnt-Roasted Notes

For industrial flavor houses developing roasted coffee, dark cocoa, or toasted nut flavor formulations, 4-ethyl-2,5-dimethyloxazole (FEMA 4395) provides an organoleptic signature—burnt roasted aroma with green ethereal hazelnut taste—that is categorically distinct from the nutty-savory profile of 2,4,5-trimethyloxazole (FEMA 4394) and the green-vegetable profile of the positional isomer 2-ethyl-4,5-dimethyloxazole (FEMA 3672) [1]. The compound's higher logP (1.715 vs. 1.09 for trimethyloxazole) and lower water solubility (949.3 mg/L vs. ~2,801 mg/L) favor partitioning into the lipid phase of coffee oils and cocoa butter, enhancing flavor authenticity in oil-based delivery systems . The 5.00 ppm taste threshold provides a quantifiable lower dosing limit for cost-effective formulation .

Thermally Processed Savory Products (Fried Snacks, Roasted Nuts, Extruded Cereals)

The higher boiling point (150 °C vs. 133–134 °C for trimethyloxazole) and higher flash point (55 °C vs. 33 °C) of 4-ethyl-2,5-dimethyloxazole provide a wider thermal processing window for fried and baked snack applications where flavor compounds are exposed to elevated temperatures [1]. The burnt roasted character, naturally present in French fries and roasted potato products as confirmed by its detection in these food matrices, makes this compound a Nature-identical choice for flavoring thermally processed savory foods . The higher flash point (131 °F vs. 91 °F) reduces fire hazard classification, potentially simplifying storage and transport compliance relative to trimethyloxazole .

Analytical Reference Standard for Food Authentication and Aroma Research

4-Ethyl-2,5-dimethyloxazole serves as an analytical reference standard for the identification and quantification of alkyloxazoles in roasted foods and beverages. Its unique GC-MS spectrum (available from NIST and MassBank) and well-defined physicochemical properties (refractive index 1.441–1.447, specific gravity 0.957–0.963 at 25 °C) [1] enable unambiguous chromatographic discrimination from its positional isomer 2-ethyl-4,5-dimethyloxazole and from 2,4,5-trimethyloxazole. The compound's JECFA specification (assay minimum 95%) provides a regulatory-grade purity benchmark for procurement of analytical standards . Its confirmed presence in Arabica coffee, Robusta coffee, and potato makes it a candidate biomarker for food authenticity studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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